3,17-Bis-deacetylvecuronium

Neuromuscular pharmacology Potency ratio Aminosteroidal relaxants

QC laboratories performing ANDA/DMF submissions for generic vecuronium bromide require authentic 3,17-bis-deacetylvecuronium (USP Related Compound C, EP Impurity D) as a pharmacopoeial reference standard. Substituting the 3-desacetyl congener yields invalid impurity profiling results. • Compendial LC resolution: RRT ~0.8 vs. pancuronium bromide (~0.5), Related Compound F (~0.6), vecuronium (1.0); individual limit 0.5%. • Forensic method validation: achieves 0.25 ng/mL LLOQ in human serum via LC-ESI-MS. • Metabolite studies: unique antagonistic pharmacodynamic profile at nicotinic receptors.

Molecular Formula C30H53BrN2O2
Molecular Weight 553.7 g/mol
Cat. No. B12289952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17-Bis-deacetylvecuronium
Molecular FormulaC30H53BrN2O2
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
InChIInChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1
InChIKeyDIGWZHJLXJPNBY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,17-Bis-deacetylvecuronium Identity and Regulatory Status


3,17-Bis-deacetylvecuronium (CAS 73319-30-9, synonym ORG 7402, 3,17-dihydroxyvecuronium) is the fully bis-deacetylated putative metabolite of the aminosteroidal non-depolarizing neuromuscular blocking agent vecuronium bromide [1]. It is formally designated as Vecuronium Bromide USP Related Compound C and Vecuronium Bromide EP Impurity D, serving as a pharmacopoeial reference standard for impurity profiling in vecuronium active pharmaceutical ingredient (API) quality control [2]. The compound retains a quaternary ammonium steroidal core (molecular formula C₃₀H₅₃BrN₂O₂, molecular weight 553.66) but lacks both the 3- and 17-acetoxy substituents present on the parent drug, a structural change that profoundly alters its neuromuscular blocking potency, vagal safety margin, and pharmacodynamic interaction profile [3].

Identity USP Related Compound C / EP Impurity D Pharmacopoeial reference standard for vecuronium impurity profiling
Analytical Workflow Compendial liquid chromatography; LC-ESI-MS bioanalysis Distinct RRT requires separate reference standard identity
Procurement Context Impurity standard for ANDA/DMF submission support Not interchangeable with 3-desacetyl or 17-desacetyl congeners

3,17-Bis-deacetylvecuronium: Why Substitution Fails


The three hydrolytic metabolites of vecuronium—3-desacetyl (ORG 7268), 17-desacetyl (ORG NC58), and 3,17-bis-deacetyl (ORG 7402)—exhibit radically divergent neuromuscular blocking potencies spanning a >50-fold range, distinct vagal safety margins differing by over 500-fold, and opposite pharmacodynamic interaction modes (additive synergism vs. frank antagonism) when co-present with the parent drug [1]. Consequently, substituting 3,17-bis-deacetylvecuronium with the 3-desacetyl congener in a pharmacological experiment, an analytical reference standard application, or a pharmacokinetic modeling study would yield quantitatively invalid results for potency estimation, drug-drug interaction prediction, and forensic interpretation [2]. The evidence detailed below demonstrates that each metabolite is a pharmacologically and analytically unique entity requiring compound-specific procurement.

Potency Profile
3,17-Bis-deacetylvecuronium: reported >50-fold lower neuromuscular blocking potency vs. parent
3-Desacetylvecuronium retains 50–80% of parent potency; substituting would overestimate activity ~50-fold in dose-response models
Interaction Mode
3,17-Bis-deacetyl: reported antagonistic (less-than-additive) interaction with vecuronium
3-Desacetyl: additive interaction only; interaction mode qualitatively different—may shift endpoint interpretation
Vagal Selectivity
3,17-Bis-deacetyl: vagal:NM ratio ~0.15 (vagus-preferring); reported >500-fold selectivity difference from parent
3-Desacetyl: vagal:NM ratio ~40 (NM-preferring); autonomic endpoint profile may not transfer between congeners

3,17-Bis-deacetylvecuronium: Head-to-Head Differentiation Evidence


Neuromuscular Blocking Potency vs Vecuronium

In chloralose-anaesthetized cats, vecuronium was 72 times more potent as a neuromuscular blocker (tibialis anterior twitch suppression) than its 3,17-dihydroxy derivative (3,17-bis-deacetylvecuronium). By comparison, vecuronium was only 1.4 times more potent than 3-hydroxyvecuronium and 24 times more potent than 17-hydroxyvecuronium, establishing a clear potency hierarchy across the four compounds [1].

NM Blocking Potency
Head-to-head
3,17-Bis-deacetylvecuronium: 72-fold less potent than vecuronium (relative potency ~0.014) Vecuronium (parent): relative potency = 1; 3-Hydroxyvecuronium: 1.4-fold less potent; 17-Hydroxyvecuronium: 24-fold less potent 51-fold less potent than 3-hydroxyvecuronium; 3-fold less potent than 17-hydroxyvecuronium
Dose-response interpretation requires compound-specific reference; 3-desacetyl surrogate data may overestimate activity ~50-fold
Chloralose-anaesthetized cat; tibialis anterior twitch; IV bolus
Neuromuscular pharmacology Potency ratio Aminosteroidal relaxants

Pharmacodynamic Interaction: Antagonism with Vecuronium

In the rat hemidiaphragm in vitro, the relative potency at EDmax50 levels was 1 (vecuronium) : 1.2 (3-desacetylvecuronium) : 27 (3,17-bis-deacetylvecuronium). More critically, isobolographic and algebraic interaction analysis demonstrated that vecuronium and 3-desacetylvecuronium interact in an additive fashion, whereas the combination of vecuronium and 3,17-bis-deacetylvecuronium produced a less-than-additive effect, indicating pharmacological antagonism [1]. This is a qualitative difference in interaction mode, not merely a quantitative potency difference.

Interaction Mode
Head-to-head
3,17-Bis-deacetylvecuronium + vecuronium: less-than-additive effect (antagonism); EDmax50 relative potency = 27 3-Desacetylvecuronium + vecuronium: additive effect; EDmax50 relative potency = 1.2 EDmax50 ratio differs 22.5-fold; interaction mode shifts from additive to antagonistic
Interaction mode context differs qualitatively—antagonism vs. additivity alters endpoint interpretation
Rat phrenic nerve-hemidiaphragm; isobolographic analysis in vitro
Drug-drug interaction Isobolographic analysis Neuromuscular block antagonism

Concentration-Dependent Biphasic Effect on Vecuronium Block

In rat phrenic nerve-hemidiaphragm preparations, ORG 7402 (3,17-bis-deacetylvecuronium) at a low concentration of 10 µM reversed the neuromuscular block established by vecuronium, while at a high concentration of 50 µM it increased the degree of block. The concentrations required to reverse the block were much lower than those required to facilitate it [1]. This biphasic, concentration-dependent behavior is unique among the vecuronium metabolites and is not observed with 3-desacetylvecuronium (ORG 7268), which only increased vecuronium block at all concentrations tested.

Biphasic Effect
Head-to-head
10 µM ORG 7402 at 10 µM reversed vecuronium block; at 50 µM potentiated block. Biphasic behavior not observed with 3-desacetylvecuronium (ORG 7268).
Concentration-dependent biphasic response context; endpoint direction depends on local concentration
Rat hemidiaphragm; vecuronium pre-treatment + metabolite co-application
Paradoxical antagonism Concentration-response Neuromuscular transmission

Vagal:Neuromuscular Selectivity vs Vecuronium

In the anaesthetized cat, the vagal:neuromuscular block ratio (measured at 50% inhibition; values >1 indicate greater potency at the neuromuscular junction relative to the cardiac vagus) was 79.8 for vecuronium, 40.4 for 3-hydroxyvecuronium, 0.85 for 17-hydroxyvecuronium, and 0.15 for 3,17-dihydroxyvecuronium [1]. A ratio of 0.15 means that 3,17-bis-deacetylvecuronium is approximately 6.7-fold more potent at blocking cardiac vagal transmission than at blocking neuromuscular transmission—the opposite selectivity profile of the parent drug.

Vagal:NM Selectivity
Head-to-head
3,17-Bis-deacetylvecuronium: vagal:NM ratio = 0.15 (vagus-preferring) Vecuronium: 79.8; 3-Hydroxyvecuronium: 40.4; 17-Hydroxyvecuronium: 0.85 Vecuronium is 532-fold more NM-selective; 3-hydroxyvecuronium is 269-fold more NM-selective
Vagal endpoint profile differs markedly from parent; safety-related endpoint monitoring context
Anaesthetized cat; vagal bradycardia vs. tibialis anterior twitch
Vagal blockade Autonomic safety margin Neuromuscular selectivity

Hepatic Clearance and Duration of Action

When the liver was excluded from the systemic circulation in anaesthetized cats, all four compounds—vecuronium, 3-hydroxyvecuronium, 17-hydroxyvecuronium, and 3,17-dihydroxyvecuronium—showed a marked prolongation of neuromuscular blocking duration averaging ~100%. However, after intraportal injection, only the 3-hydroxyvecuronium metabolite exhibited a statistically significant shortening of duration of action and decrease in maximum blockade achieved [1]. This indicates that while hepatic removal is a major determinant of duration for all four compounds, the 3-hydroxy metabolite is disproportionately sensitive to hepatic first-pass extraction.

Hepatic Clearance
Head-to-head
3,17-Dihydroxyvecuronium: ~100% duration prolongation with liver excluded; no significant intraportal shortening 3-Hydroxyvecuronium: ~100% duration prolongation with liver excluded; significant intraportal shortening (P < 0.05) No significant intraportal effect for 3,17-dihydroxy vs. significant reduction for 3-hydroxy
Hepatic extraction sensitivity differs; clearance model parameterization requires compound-specific data
Anaesthetized cat; equipotent doses; IV vs. intraportal; surgical hepatic bypass
Hepatic clearance Duration of action Pharmacokinetic differentiation

Regulatory Identity as Pharmacopoeial Impurity

The USP monograph for Vecuronium Bromide designates 3,17-bis-deacetylvecuronium as 'Vecuronium Bromide Related Compound C' with a relative retention time of approximately 0.86 and an individual acceptance limit of 0.5% [1]. The European Pharmacopoeia designates the same compound as 'Vecuronium Bromide EP Impurity D' . A validated LC-ESI-MS method achieved quantification of 3,17-bisdesacetylvecuronium (3,17-OH-VEC) in human serum with linear responses over 0.25–50.0 ng/mL, baseline separation within 6.5 minutes, and successful detection in serum from vecuronium-administered subjects, where 3-OH-VEC levels exceeded those of 3,17-OH-VEC [2].

Regulatory Identity
Specification review
USPRelated Compound C EPImpurity D USP Limit0.5% RRT~0.86
LC-ESI-MS LLOQ 0.25 ng/mL in human serum; baseline separation within 6.5 min
Regulatory specification identity confirmed; distinct RRT requires separate reference standard
Validated LC-ESI-MS method; weak cation exchange SPE; human serum research matrix
Pharmacopoeial reference standard Impurity profiling Quality control

3,17-Bis-deacetylvecuronium: Application Scenarios


Impurity Reference Standard for API Quality Control

As USP Related Compound C and EP Impurity D, 3,17-bis-deacetylvecuronium is an essential reference standard for executing compendial liquid ion chromatography assays specified in the USP Vecuronium Bromide monograph, where it must be chromatographically resolved from pancuronium bromide (RRT ~0.5), Related Compound F (RRT ~0.6), and the vecuronium parent peak (RRT 1.0), with an individual acceptance limit of 0.5% [1]. Quality control laboratories performing ANDA or DMF submissions for generic vecuronium bromide require this specific reference standard to demonstrate compliance with USP-NF and EP impurity specifications .

In Vitro Tool for Antagonism Studies

The unique antagonistic pharmacodynamic interaction between 3,17-bis-deacetylvecuronium and vecuronium—demonstrated by isobolographic analysis showing less-than-additive effects at EDmax50 [1] and the paradoxical concentration-dependent reversal of vecuronium-induced neuromuscular block at 10 µM —makes this compound a critical tool for studies investigating 'slow' vs. 'fast' competitive antagonist kinetics at nicotinic acetylcholine receptors. Researchers designing metabolite interaction studies must procure 3,17-bis-deacetylvecuronium specifically; substituting 3-desacetylvecuronium would yield additive rather than antagonistic interaction data, fundamentally altering mechanistic conclusions [1].

Forensic Reference Material for Vecuronium Detection

In forensic casework involving suspected vecuronium poisoning or malicious administration, simultaneous detection of vecuronium, 3-OH-VEC, and 3,17-OH-VEC in serum provides superior evidentiary value compared to parent drug detection alone. The validated LC-ESI-MS method achieving 0.25 ng/mL lower limits of quantification for 3,17-bisdesacetylvecuronium in human serum [1] enables forensic laboratories to establish definitive proof of vecuronium administration, as in vivo vecuronium infusion produces detectable levels of 3,17-OH-VEC alongside 3-OH-VEC [1]. The compound is indispensable as an authentic reference standard for forensic method validation and courtroom-defensible quantification.

Hepatic Clearance Model Validation Probe

The demonstration that hepatic exclusion from the systemic circulation produces an approximate 100% prolongation of neuromuscular blocking duration for 3,17-dihydroxyvecuronium, but without the significant intraportal first-pass effect observed for the 3-hydroxy metabolite [1], positions 3,17-bis-deacetylvecuronium as a valuable discriminatory probe for validating physiologically-based pharmacokinetic (PBPK) models of hepatic extraction. Investigators developing clearance models for aminosteroidal relaxants that differentiate between compounds sensitive (3-OH) and insensitive (3,17-diOH) to hepatic first-pass metabolism require both reference compounds to correctly parameterize model structure, particularly for simulations involving hepatic impairment scenarios where accumulation of the 3,17-bis-deacetyl metabolite may produce clinically unexpected antagonistic effects [1].

Application
Selection Property
Validation Focus
Impurity reference standard for API quality control
Compendial specification identity (USP/EP)
Chromatographic resolution from pancuronium, Related Compound F, and vecuronium parent peak
In vitro antagonism studies at nicotinic receptors
Pharmacodynamic interaction mode (isobolographic)
Antagonism vs. additivity endpoint verification; concentration-dependent biphasic response review
Forensic method validation for vecuronium detection
Bioanalytical reference standard identity
LLOQ and matrix-effect review in human serum research matrices
PBPK hepatic clearance model validation
Hepatic first-pass extraction sensitivity
Model parameterization for bis-deacetyl vs. mono-deacetyl probe discrimination
All applications are research-use contexts. Compound-specific procurement is required; 3-desacetylvecuronium cannot substitute for 3,17-bis-deacetylvecuronium in any listed application.
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